molecular formula C7H6FN3O B3218580 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- CAS No. 1190310-39-4

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-

Cat. No. B3218580
CAS RN: 1190310-39-4
M. Wt: 167.14 g/mol
InChI Key: XFXAHUZDRAGQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these compounds attractive for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of reactions . For instance, compound 4h, a derivative, exhibited potent FGFR inhibitory activity and was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . The compound also significantly inhibited the migration and invasion of 4T1 cells .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For instance, the compound 4h has been found to exhibit potent FGFR inhibitory activity, which involves interactions with the FGFR1, 2, and 3 receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .

Mechanism of Action

The mechanism of action of these compounds is related to their ability to inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to cancer . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Safety and Hazards

These compounds can pose certain hazards. For instance, they may be harmful if swallowed and may cause eye irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions for the research on these compounds could involve further optimization of the compounds to enhance their FGFR inhibitory activity . Additionally, more in-depth studies could be conducted to better understand their mechanism of action and to explore their potential applications in cancer therapy .

properties

IUPAC Name

4-amino-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXAHUZDRAGQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190506
Record name 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-

CAS RN

1190310-39-4
Record name 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Reactant of Route 4
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.